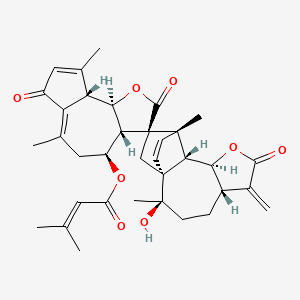
Arteminolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arteminolide B is a natural product found in Artemisia argyi with data available.
Applications De Recherche Scientifique
Farnesyl Protein Transferase Inhibition
Arteminolide B has been identified as a new inhibitor of farnesyl protein transferase, a key enzyme involved in the post-translational modification of proteins related to cell signaling and cancer progression. Studies have shown that this compound, along with other arteminolides, can inhibit this enzyme with IC50 values ranging from 0.7 to 1 µM. These findings were observed in compounds isolated from the aerial parts of Artemisia argyi, suggesting potential applications in cancer research and treatment (Lee et al., 2002).
Anti-Tumor Activity
Further research into arteminolides, including this compound, has demonstrated anti-tumor activities. These compounds were studied for their effects on tumor cell growth and were found to inhibit growth in a dose-dependent manner. Specifically, Arteminolide C showed significant efficacy in blocking the in vivo growth of human colon and lung tumor xenografts in mouse models, without causing loss of body weight, highlighting the potential therapeutic applications of this compound and related compounds in oncology (Lee et al., 2003).
NF-κB Activation Inhibition
this compound has been associated with the inhibition of NF-κB activation, a crucial factor in inflammatory responses and cancer. It was found to display inhibitory activity against the LPS-induced NF-κB activation in cell models, suggesting its potential role in treating inflammatory diseases and its anti-inflammatory properties. This was further supported by its ability to suppress the expression of NF-κB target genes such as iNOS and COX-2, which are pivotal in the inflammatory process (Jin et al., 2004).
Chemical Synthesis
There has been significant interest in the chemical synthesis of arteminolides, including this compound, to understand their complex molecular structure and explore their potential in drug development. Studies have focused on the intramolecular [5+2] oxidopyrylium ion cycloaddition reactions as a key step in synthesizing the core structure of arteminolides, offering insights into synthetic strategies that could facilitate the production of these compounds for further biological evaluation (Sohn, 2010).
Propriétés
Formule moléculaire |
C35H40O8 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C35H40O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-13,20,22,25-29,40H,5,8-9,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32-,33+,34-,35+/m0/s1 |
Clé InChI |
CXNZHHWXJRMDBV-PAIAVIFNSA-N |
SMILES isomérique |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)[C@]4(C[C@@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
SMILES canonique |
CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Synonymes |
arteminolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


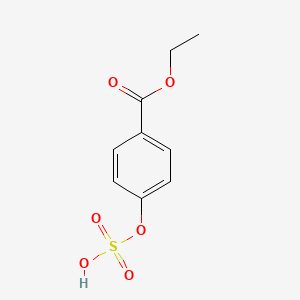
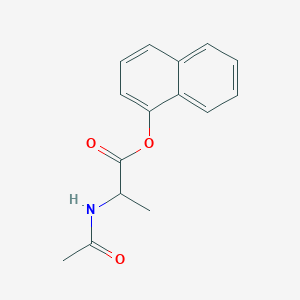
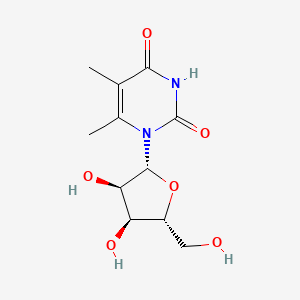
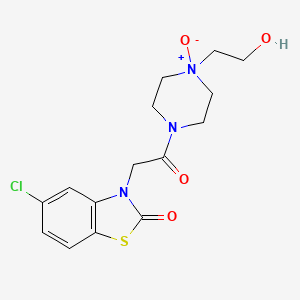
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)
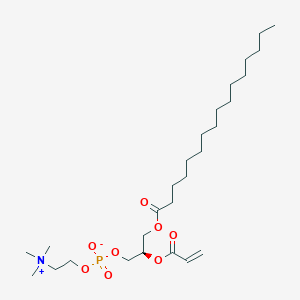
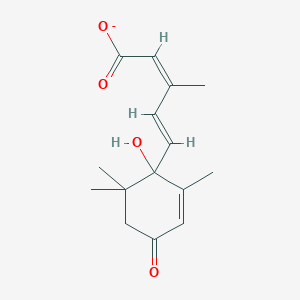
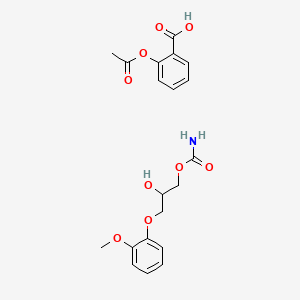
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate](/img/structure/B1262367.png)
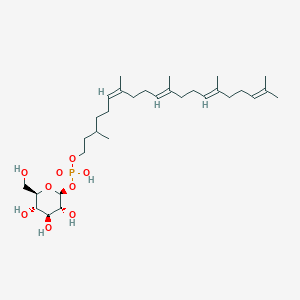
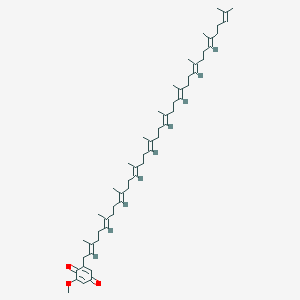
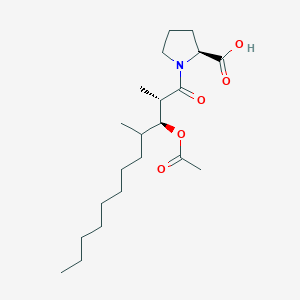
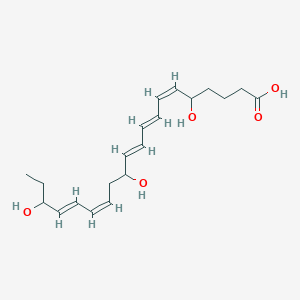
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
